
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDP or BDP-20 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway in the regulation of cell growth and apoptosis.
作用机制
The mechanism of action of BDP-20 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of the p53 pathway. This, in turn, induces apoptosis and inhibits tumor growth. BDP-20 has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BDP-20 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits angiogenesis, which is crucial for tumor growth and metastasis. BDP-20 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
实验室实验的优点和局限性
The advantages of using BDP-20 in lab experiments include its potent inhibition of the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, the limitations of using BDP-20 include its high cost of synthesis and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on BDP-20. One potential direction is to optimize the synthesis method to reduce the cost of production. Another direction is to study the pharmacokinetics and pharmacodynamics of BDP-20 to determine the optimal dosage and administration route for cancer treatment. Additionally, further studies are needed to investigate the potential of BDP-20 in combination with other cancer therapies.
合成方法
The synthesis of BDP-20 involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by cyclization using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting compound is then treated with pyrrolidine-2,5-dione to obtain BDP-20.
科学研究应用
BDP-20 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by BDP-20 leads to the stabilization and activation of the p53 pathway, which is crucial for inducing apoptosis and inhibiting tumor growth. Studies have shown that BDP-20 can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy.
属性
产品名称 |
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
|---|---|
分子式 |
C23H25N3O4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
3-(4-benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O4/c27-22-15-19(25-10-8-24(9-11-25)16-17-4-2-1-3-5-17)23(28)26(22)18-6-7-20-21(14-18)30-13-12-29-20/h1-7,14,19H,8-13,15-16H2 |
InChI 键 |
ACELSMMHYIBRBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



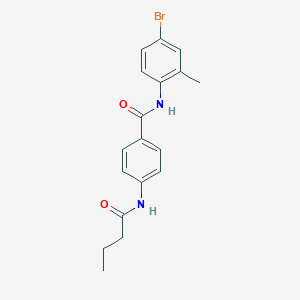
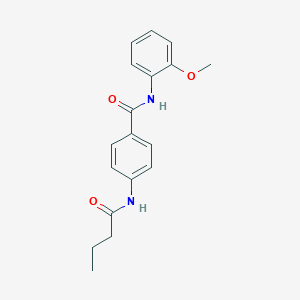
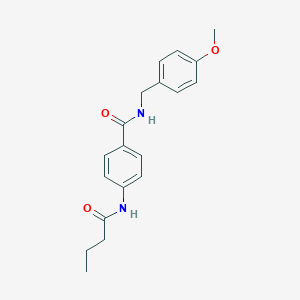
![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

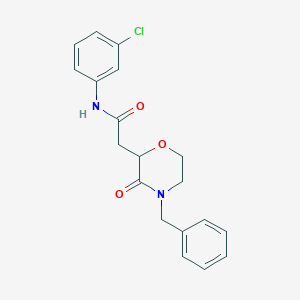
![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
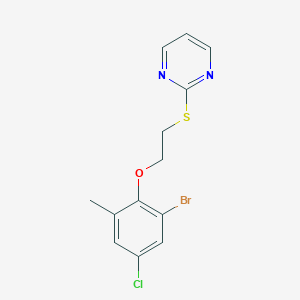
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)